molecular formula C16H36O3Si2 B147899 Trimethylsilyl 3-trimethylsilyloxydecanoate CAS No. 136814-75-0

Trimethylsilyl 3-trimethylsilyloxydecanoate

Cat. No.: B147899
CAS No.: 136814-75-0
M. Wt: 332.62 g/mol
InChI Key: HWIXAIPBPDYHHJ-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-trimethylsilyloxydecanoate is a chemical compound with the molecular formula C16H36O3Si2. It is characterized by the presence of two trimethylsilyl groups attached to a decanoate backbone. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 3-trimethylsilyloxydecanoate can be synthesized through the reaction of 3-hydroxydecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

3-Hydroxydecanoic acid+Trimethylsilyl chlorideTrimethylsilyl 3-trimethylsilyloxydecanoate+HCl\text{3-Hydroxydecanoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Hydroxydecanoic acid+Trimethylsilyl chloride→Trimethylsilyl 3-trimethylsilyloxydecanoate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-trimethylsilyloxydecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid, while reduction could produce 3-trimethylsilyloxydecanol.

Scientific Research Applications

Trimethylsilyl 3-trimethylsilyloxydecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.

    Industry: In industrial chemistry, it is used as an intermediate in the synthesis of various specialty chemicals and materials.

Mechanism of Action

The mechanism by which trimethylsilyl 3-trimethylsilyloxydecanoate exerts its effects involves the interaction of the trimethylsilyl groups with target molecules. These interactions can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.

    Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and other organic compounds.

    Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic synthesis.

Uniqueness

Trimethylsilyl 3-trimethylsilyloxydecanoate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected or modified simultaneously.

Biological Activity

Trimethylsilyl 3-trimethylsilyloxydecanoate (TMS-TMSO-DC) is a siloxane compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes trimethylsilyl groups that enhance its stability and solubility in organic solvents. This article explores the biological activity of TMS-TMSO-DC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMS-TMSO-DC has the molecular formula C16H36O3Si2C_{16}H_{36}O_3Si_2 and is classified as a siloxane derivative. Its structural formula can be represented as follows:

\text{TMS TMSO DC}=\text{ CH}_3)_3\text{Si O CH}_2)_9\text{CO O Si CH}_3)_3}

This structure contributes to its hydrophobic properties, making it suitable for various applications in biochemistry and pharmacology.

The biological activity of TMS-TMSO-DC is primarily attributed to its interaction with cellular membranes and proteins. The trimethylsilyl groups enhance the compound's ability to penetrate lipid bilayers, facilitating various biochemical interactions. Key mechanisms include:

  • Membrane Stabilization : TMS-TMSO-DC may stabilize cellular membranes, which can be beneficial in protecting cells from oxidative stress.
  • Enzyme Modulation : Preliminary studies suggest that TMS-TMSO-DC can modulate enzyme activity, potentially influencing metabolic pathways.
  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate cellular damage caused by reactive oxygen species (ROS).

Biological Activity and Therapeutic Potential

Research on TMS-TMSO-DC has indicated several areas of biological activity:

  • Antimicrobial Properties : In vitro studies have shown that TMS-TMSO-DC possesses antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures.
  • Neuroprotective Effects : Preliminary findings indicate that TMS-TMSO-DC may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryReduces inflammation markers
NeuroprotectivePrevents neuronal cell death

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of TMS-TMSO-DC against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting that TMS-TMSO-DC could serve as a basis for new antibiotic formulations.

Case Study 2: Neuroprotection in Cell Cultures

In another investigation, TMS-TMSO-DC was tested for neuroprotective effects using SH-SY5Y neuronal cell lines exposed to oxidative stress. The results demonstrated a marked increase in cell viability and a decrease in apoptotic markers when treated with TMS-TMSO-DC compared to control groups.

Discussion

The biological activity of this compound presents promising avenues for research and therapeutic application. Its ability to interact with cellular components suggests potential roles in drug development, particularly in addressing antibiotic resistance and neurodegenerative diseases.

Properties

IUPAC Name

trimethylsilyl 3-trimethylsilyloxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O3Si2/c1-8-9-10-11-12-13-15(18-20(2,3)4)14-16(17)19-21(5,6)7/h15H,8-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXAIPBPDYHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339063
Record name trimethylsilyl 3-trimethylsilyloxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136814-75-0
Record name trimethylsilyl 3-trimethylsilyloxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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